Physicochemical Property Differentiation: LogP and Topological Polar Surface Area vs. PF-04671536 and Gefapixant
CAS 899975-28-1 has a computed XLogP3-AA of 1.8 and a topological polar surface area (TPSA) of 87 Ų, values that fall within favorable ranges for both oral absorption and blood-brain barrier penetration [1]. In contrast, the CK1ε inhibitor PF-04671536 (TPSA ~105 Ų, XLogP ~0.9) is more polar and less likely to passively cross lipid bilayers, while the clinical P2X3 antagonist gefapixant (TPSA ~115 Ų, XLogP ~1.2) shows even lower predicted membrane permeability [2]. These computed differences suggest that CAS 899975-28-1 may exhibit superior passive permeability characteristics, a critical parameter in hit-to-lead optimization for CNS-targeted programs [1].
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8; TPSA = 87 Ų |
| Comparator Or Baseline | PF-04671536: XLogP ~0.9, TPSA ~105 Ų; Gefapixant: XLogP ~1.2, TPSA ~115 Ų |
| Quantified Difference | ΔXLogP = +0.6 to +0.9; ΔTPSA = -18 to -28 Ų |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm) and DrugBank |
Why This Matters
Higher lipophilicity and lower TPSA are core determinants of passive membrane permeability; this computed advantage positions CAS 899975-28-1 as a more CNS-accessible scaffold for neurological or pain-related target screening.
- [1] PubChem. (2026). Compound Summary for CID 7584504. National Center for Biotechnology Information. View Source
- [2] DrugBank. (2026). DrugBank Online: PF-04671536 and Gefapixant. Retrieved April 30, 2026. View Source
